KDM4A Demethylase Inhibition: Comparative Cellular Activity Profile
While direct comparative data for 4-ethoxy-N,3-dimethylbenzamide against a single well-defined comparator is unavailable, its activity can be contextualized against related benzamide inhibitors. A structurally related benzamide (CHEMBL3785984) demonstrates measurable cellular inhibition of KDM4A, with an EC50 of 3800 nM in HeLa cells [1]. This provides a baseline expectation for the class, but the specific 4-ethoxy and 3-methyl substitution pattern of the target compound may significantly alter this profile, underscoring the need for bespoke evaluation.
| Evidence Dimension | Cellular Inhibition of KDM4A Histone Demethylase |
|---|---|
| Target Compound Data | Quantitative data not available; profile inferred from class. |
| Comparator Or Baseline | CHEMBL3785984 (related benzamide): EC50 = 3800 nM |
| Quantified Difference | Not directly comparable due to structural differences. |
| Conditions | Inhibition of human Flag-tagged KDM4A in HeLa cells, assessed by H3K9me3 immunofluorescence after 24 hrs. |
Why This Matters
This establishes the benzamide class as a potential starting point for KDM4A inhibitor discovery, with 4-ethoxy-N,3-dimethylbenzamide representing a distinct vector for SAR exploration.
- [1] BindingDB. (n.d.). BDBM50158888 (CHEMBL3785984). Retrieved April 20, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158888&google=BDBM50158888 View Source
